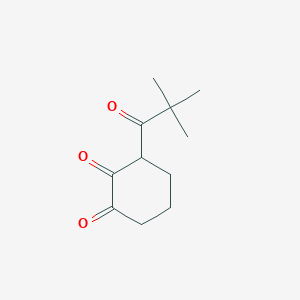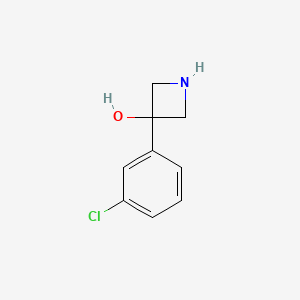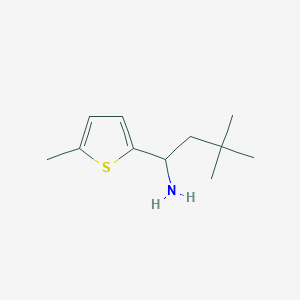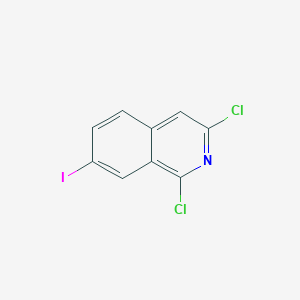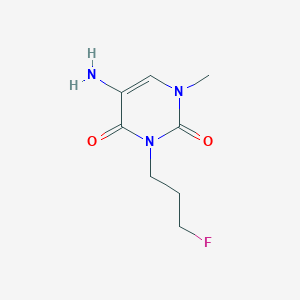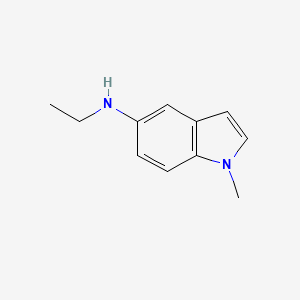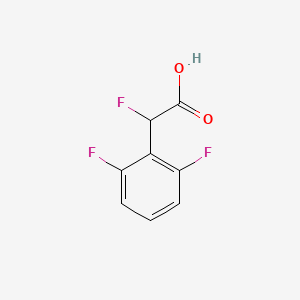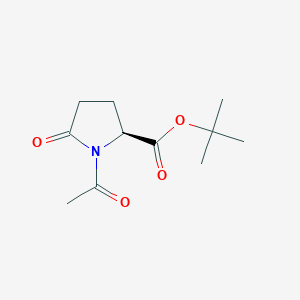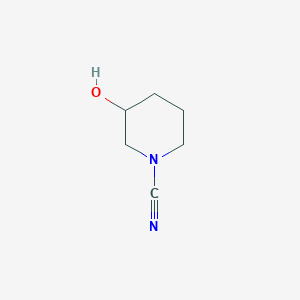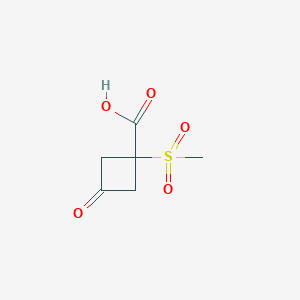
1-Methanesulfonyl-3-oxocyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methanesulfonyl-3-oxocyclobutane-1-carboxylic acid is an organic compound with the molecular formula C₆H₈O₅S and a molecular weight of 192.19 g/mol . This compound is characterized by a cyclobutane ring substituted with a methanesulfonyl group and a carboxylic acid group, making it a valuable intermediate in various chemical syntheses and research applications.
Métodos De Preparación
The synthesis of 1-Methanesulfonyl-3-oxocyclobutane-1-carboxylic acid typically involves the reaction of cyclobutanone with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
1-Methanesulfonyl-3-oxocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methanesulfonyl-3-oxocyclobutane-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is involved in the development of new drugs and therapeutic agents, particularly in the field of anti-inflammatory and anticancer research.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Methanesulfonyl-3-oxocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the inhibition or activation of enzymes and other proteins, thereby exerting its effects .
Comparación Con Compuestos Similares
1-Methanesulfonyl-3-oxocyclobutane-1-carboxylic acid can be compared with other similar compounds such as:
3-Oxocyclobutanecarboxylic acid: This compound lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.
1-Methyl-3-oxocyclobutanecarboxylic acid: The presence of a methyl group instead of a methanesulfonyl group alters its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides versatility in various chemical and biological applications.
Propiedades
Fórmula molecular |
C6H8O5S |
|---|---|
Peso molecular |
192.19 g/mol |
Nombre IUPAC |
1-methylsulfonyl-3-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H8O5S/c1-12(10,11)6(5(8)9)2-4(7)3-6/h2-3H2,1H3,(H,8,9) |
Clave InChI |
MBKLWMLPQUSOJG-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1(CC(=O)C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


